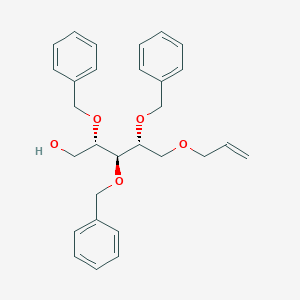

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, or 2,3,4-Tris(benzyloxy)pentan-1-ol for short, is a synthetic compound with a wide range of applications in various scientific fields. It is a versatile molecule that can be used in laboratory experiments, as well as in drug development and medical research. Its unique structure and properties make it an attractive option for researchers looking for a compound with a high degree of specificity and selectivity.

Applications De Recherche Scientifique

Organic Synthesis

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol: is utilized in preparative organic chemistry as a versatile intermediate. It serves as a benzyloxymethyl derivative of ribose, which can be transformed into the corresponding methyl ether through hydrolysis with sodium methoxide .

Pharmaceutical Testing

This compound is employed as a high-quality reference standard in pharmaceutical testing to ensure the accuracy of analytical results. Its well-defined structure and properties make it an excellent candidate for calibration and method validation .

Influenza A H1N1 Inhibition

Research has shown that 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol exhibits inhibitory activity against Influenza A H1N1 strains in vitro. It has a 50% inhibitory concentration (IC50) of 1 μM, indicating its potential as an antiviral agent .

Isomerization and Dimerization Reagent

The compound functions as an isomer and dimerization reagent in the preparation of propenyl derivatives. This application is crucial in the synthesis of various organic molecules, particularly in creating complex structures with multiple stereocenters .

Allyl–Allyl Cross-Coupling Reactions

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol: is relevant in the field of allyl–allyl cross-coupling reactions. These reactions are significant for the direct construction of 1,5-dienes, which are abundant in terpenes and serve as important building blocks in chemical synthesis .

Synthesis of Branched and Linear 1,5-Dienes

The advancements in allyl–allyl cross-coupling strategies involving compounds like 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol have provided access to a wide variety of branched and linear 1,5 dienes. These dienes are of synthetic and pharmaceutical importance, highlighting the compound’s role in the development of new drugs and materials .

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. According to the information I found, this compound should be stored sealed in a dry environment at 2-8°C . It’s important to note that this information might not be comprehensive, and additional safety measures might be necessary.

Propriétés

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol | |

CAS RN |

111549-97-4 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol in the synthesis of Haemophilus influenzae type b polysaccharide fragments?

A1: (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol serves as a crucial building block in the multi-step synthesis of protected ribosylribitol derivatives []. These derivatives, in turn, are essential for constructing larger fragments of the Haemophilus influenzae type b polysaccharide. The compound acts as a precursor to the ribitol portion of the target molecule, and its various protecting groups (allyl, benzyl) allow for selective deprotection and further functionalization at specific positions during the synthesis.

Q2: Can you provide the structural characterization data for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol?

A2:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.